molecular formula C6H10O2 B3057540 2-Ethenyl-1,4-dioxane CAS No. 823-08-5

2-Ethenyl-1,4-dioxane

Cat. No.: B3057540
CAS No.: 823-08-5
M. Wt: 114.14 g/mol
InChI Key: WJCCNRRUTSLHLJ-UHFFFAOYSA-N
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Description

2-Ethenyl-1,4-dioxane is an organic compound that belongs to the class of dioxanes. It is a heterocyclic diether with the molecular formula C6H10O2. This compound is characterized by a six-membered ring containing two oxygen atoms and an ethenyl group attached to one of the carbon atoms. It is a colorless liquid with a faint, sweet odor similar to that of diethyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenyl-1,4-dioxane can be synthesized through various methods. One common method involves the reaction of ethylene glycol with 1,2-dibromoethane in the presence of a base, which leads to the formation of 1,4-dioxane. The ethenyl group can then be introduced through a subsequent reaction with acetylene under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves the dehydration of diethylene glycol, which is obtained from the hydrolysis of ethylene oxide. This process is catalyzed by acids and conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,4-dioxane involves its interaction with various molecular targets and pathways. It can form complexes with metal ions, which can catalyze certain reactions. Additionally, its ability to form peroxides upon oxidation can lead to oxidative stress and damage to cellular components . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethenyl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6-5-7-3-4-8-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCCNRRUTSLHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553654
Record name 2-Ethenyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-08-5
Record name 2-Ethenyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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